molecular formula C15H12Cl2N2O B2999315 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 372494-68-3

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2999315
CAS No.: 372494-68-3
M. Wt: 307.17
InChI Key: DPDIWXKPTXOXMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions are mediated by the compound’s specific functional groups and overall molecular structure.

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol include:

These similar compounds highlight the unique properties of this compound, particularly its specific interactions and reactivity due to the presence of chlorine atoms and phenol groups.

Properties

IUPAC Name

4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDIWXKPTXOXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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